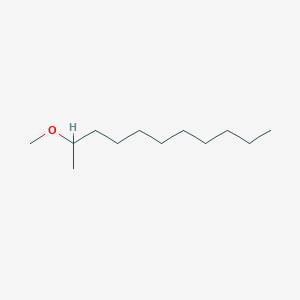![molecular formula C10H13BrO B14364728 [2-(2-Bromoethoxy)ethyl]benzene CAS No. 90875-09-5](/img/structure/B14364728.png)
[2-(2-Bromoethoxy)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Bromoethoxy)ethyl]benzene: is an organic compound with the molecular formula C10H13BrO. It is characterized by the presence of a benzene ring substituted with a 2-(2-bromoethoxy)ethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Bromoethoxy)ethyl]benzene typically involves the reaction of 2-bromoethanol with benzene in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2-bromoethanol is replaced by the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used bases include sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: [2-(2-Bromoethoxy)ethyl]benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can lead to the formation of ethylbenzene derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or ammonia in aqueous or alcoholic medium.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution: Formation of ethoxyethylbenzene derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of ethylbenzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: [2-(2-Bromoethoxy)ethyl]benzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: It can be used in the synthesis of drugs that target specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of agrochemicals and polymers .
Mecanismo De Acción
The mechanism of action of [2-(2-Bromoethoxy)ethyl]benzene involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to modify the structure of target molecules .
Comparación Con Compuestos Similares
[2-Bromoethyl]benzene: Similar structure but lacks the ethoxy group.
[2-(2-Chloroethoxy)ethyl]benzene: Similar structure with chlorine instead of bromine.
[2-(2-Iodoethoxy)ethyl]benzene: Similar structure with iodine instead of bromine.
Uniqueness: [2-(2-Bromoethoxy)ethyl]benzene is unique due to the presence of both the bromo and ethoxy groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
90875-09-5 |
|---|---|
Fórmula molecular |
C10H13BrO |
Peso molecular |
229.11 g/mol |
Nombre IUPAC |
2-(2-bromoethoxy)ethylbenzene |
InChI |
InChI=1S/C10H13BrO/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5H,6-9H2 |
Clave InChI |
BBFISFJCZKFBHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCOCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


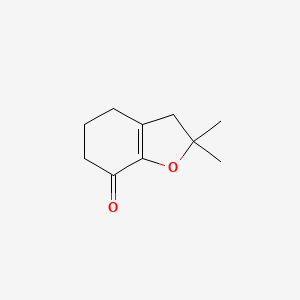
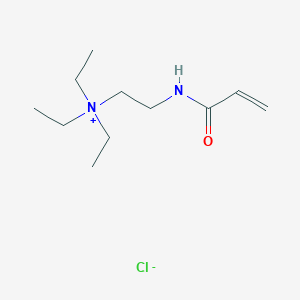
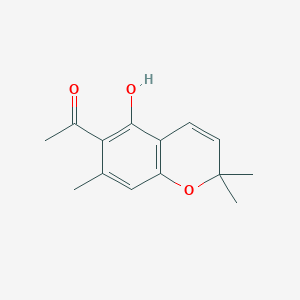
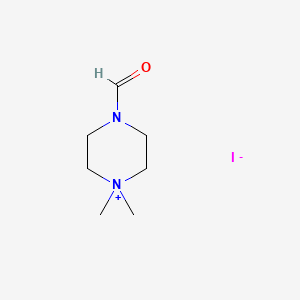
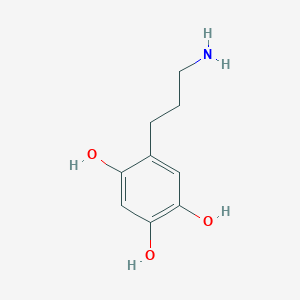
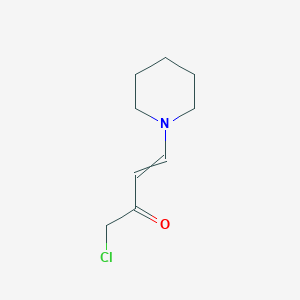
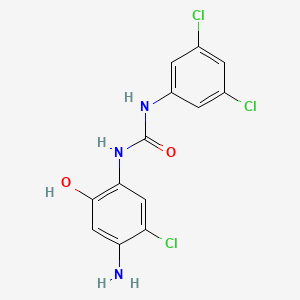



![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)
![2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane](/img/structure/B14364722.png)

